Comparative TRPV1 Agonist Potency: Zucapsaicin is >10-fold More Potent than Capsaicin in Activating Human TRPV1
Zucapsaicin is a significantly more potent agonist at the human TRPV1 receptor compared to its trans-isomer, capsaicin. In a controlled assay using CHO cells expressing recombinant human TRPV1, Zucapsaicin induces calcium influx with an EC50 of 28.2 nM [1]. In contrast, capsaicin's potency in comparable assays is reported with an EC50 of 290 nM (0.29 μM) . This represents a more than 10-fold higher potency for the cis-isomer in this primary pharmacodynamic endpoint.
| Evidence Dimension | TRPV1 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 28.2 nM |
| Comparator Or Baseline | Capsaicin (trans-isomer), EC50 = 290 nM |
| Quantified Difference | >10-fold (290 nM / 28.2 nM ≈ 10.3-fold) |
| Conditions | CHO cells expressing recombinant human TRPV1, assessed by increase in 45Ca2+ uptake, 5-minute incubation. |
Why This Matters
Higher potency allows for the use of lower effective concentrations in vitro and may translate to more efficient receptor desensitization in vivo, impacting experimental design and potential therapeutic dosing strategies.
- [1] IUPHAR/BPS Guide to Pharmacology. zucapsaicin: Ligand Activity Charts. Agonist activity at human TRPV1 (pEC50 7.55). Data sourced from J Med Chem (2020) 63: 418-424. View Source
